molecular formula C8H10N2O B2440971 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde CAS No. 1779480-21-5

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2440971
CAS No.: 1779480-21-5
M. Wt: 150.181
InChI Key: VVVPRWFWIQNECK-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a cyclobutyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.

Scientific Research Applications

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like methanol (MeOH) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: 5-Cyclobutyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-Cyclobutyl-1H-pyrazole-3-methanol.

    Substitution: Various halogenated or alkylated derivatives of the pyrazole ring.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity . These interactions can lead to a range of biological effects, including antimicrobial and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1H-pyrazole-3-carbaldehyde
  • 5-Cyclopentyl-1H-pyrazole-3-carbaldehyde
  • 5-Cyclohexyl-1H-pyrazole-3-carbaldehyde

Uniqueness

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs .

Properties

IUPAC Name

5-cyclobutyl-1H-pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-7-4-8(10-9-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVPRWFWIQNECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779480-21-5
Record name 5-cyclobutyl-1H-pyrazole-3-carbaldehyde
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